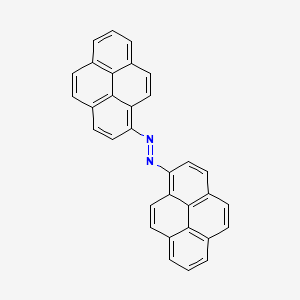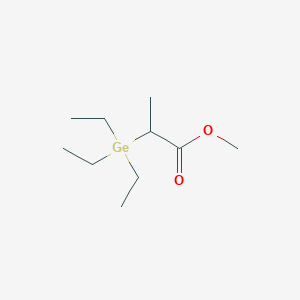
Methyl 2-(triethylgermyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(triethylgermyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a unique combination of a methyl ester group and a triethylgermyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(triethylgermyl)propanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Methyl 2-(triethylgermyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The triethylgermyl group may enhance the compound’s stability and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(trimethylsilyl)propanoate: Similar structure but with a silicon atom instead of germanium.
Ethyl 2-(triethylgermyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-(triethylgermyl)propanoate is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
55499-72-4 |
|---|---|
Molecular Formula |
C10H22GeO2 |
Molecular Weight |
246.91 g/mol |
IUPAC Name |
methyl 2-triethylgermylpropanoate |
InChI |
InChI=1S/C10H22GeO2/c1-6-11(7-2,8-3)9(4)10(12)13-5/h9H,6-8H2,1-5H3 |
InChI Key |
QPBPNLYNJYZFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
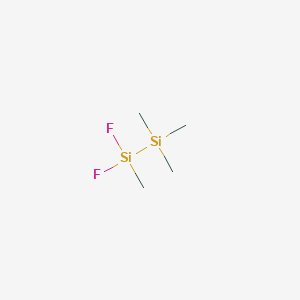
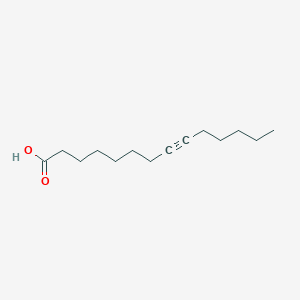
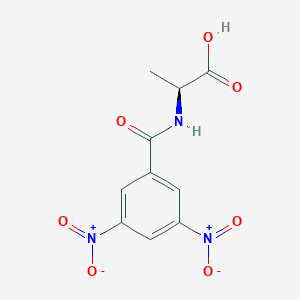
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
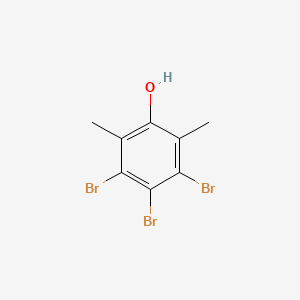
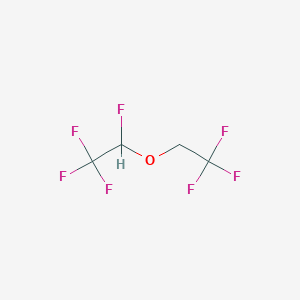
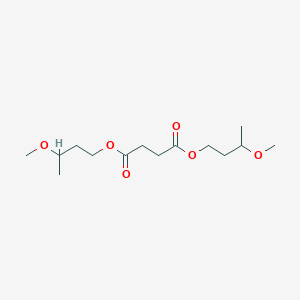
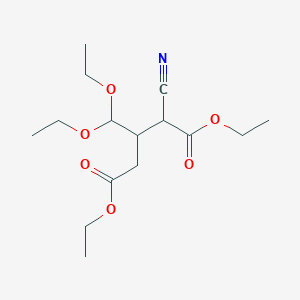
![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
arsanium bromide](/img/structure/B14623250.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
